molecular formula C21H20O8 B13910067 (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate

(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate

Cat. No.: B13910067
M. Wt: 400.4 g/mol
InChI Key: IJJCZBRUPAHZQU-KYFSNAEOSA-N
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Description

(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring substituted with methoxy and methoxycarbonyl groups, and two benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate typically involves multiple steps, starting from simpler organic molecules One common method involves the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ester groups to alcohols.

    Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Diacetate
  • (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dipropionate

Uniqueness

Compared to similar compounds, (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate has unique properties due to the presence of benzoate groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

methyl (2S,3S,4R,5R)-3,4-dibenzoyloxy-5-methoxyoxolane-2-carboxylate

InChI

InChI=1S/C21H20O8/c1-25-20(24)16-15(27-18(22)13-9-5-3-6-10-13)17(21(26-2)29-16)28-19(23)14-11-7-4-8-12-14/h3-12,15-17,21H,1-2H3/t15-,16+,17-,21-/m1/s1

InChI Key

IJJCZBRUPAHZQU-KYFSNAEOSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1C(C(C(O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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